5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring, a thiadiazole ring, and a carboxylic acid group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting with 5-propyl-1,3,4-thiadiazol-2-amine and itaconic acid. The reaction typically involves heating the reactants under solvent-free conditions or with the addition of acetic acid at temperatures ranging from 140°C to 150°C. This method yields the desired carboxylic acid derivative.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, varying reaction times, and temperatures, as well as scaling up the reaction volumes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or thiadiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as an antimicrobial or anticancer agent. Its heterocyclic structure may interact with biological targets, leading to therapeutic effects.
Medicine: Research has shown that derivatives of this compound exhibit promising antimicrobial and antioxidant properties, making them candidates for drug development.
Industry: In the chemical industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
5-Oxo-1-(5-phenyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
5-Oxo-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
5-Oxo-1-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Uniqueness: The presence of the propyl group in the thiadiazole ring distinguishes this compound from its analogs, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of 5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
5-oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-2-3-7-11-12-10(17-7)13-5-6(9(15)16)4-8(13)14/h6H,2-5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMSZKCDIOMNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.